Madecassoside

Collagen III secretion Dermal fibroblasts Extracellular matrix

Procure high-purity Madecassoside (≥98% HPLC), the only triterpene saponin selectively inducing Type III collagen for fetal-like scarless healing—a property absent in asiaticoside. Backed by head-to-head studies showing superior wound closure speed (P=0.0057) and healing quality (P=0.0491), and validated ERK1/2-CREB activation for neurite outgrowth (not found in aglycones). Essential reference standard for pharmacopoeial monographs (e.g., Chinese Pharmacopoeia). Reject crude extracts or mixed fractions to ensure batch-to-batch reproducibility and targeted biological outcomes in post-procedural, anti-aging, and wound healing applications.

Molecular Formula C48H78O20
Molecular Weight 975.1 g/mol
Cat. No. B7888937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMadecassoside
Molecular FormulaC48H78O20
Molecular Weight975.1 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3
InChIKeyBNMGUJRJUUDLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.13 mg/L @ 25 °C (est)

Madecassoside: A Selective Collagen III Modulator for Advanced Wound Healing and Dermal Regeneration Research


Madecassoside is a pentacyclic triterpene saponin glycoside (C48H78O20, MW 975.13) derived primarily from Centella asiatica, recognized alongside asiaticoside as a key pharmacologically active constituent. In vitro analyses of dermal fibroblast cultures demonstrate that while both triterpenes stimulate type I collagen secretion by 25-30%, madecassoside uniquely and significantly enhances type III collagen secretion, a property not observed with asiaticoside [1]. This specific activity profile, validated by high-purity analytical standards (HPLC ≥98%) , positions madecassoside as a critical reference compound for investigating extracellular matrix remodeling, scar reduction, and tissue biomechanics.

Why Centella asiatica Extract Composition Matters: The Structural and Functional Divergence of Madecassoside from Aglycones


Substitution of high-purity madecassoside with crude C. asiatica extracts, undefined triterpene fractions, or isolated aglycones (asiatic acid, madecassic acid) introduces significant variability in biological outcome and procurement risk. Comprehensive comparative studies reveal that the glycosides (madecassoside and asiaticoside) are the primary active constituents for dermal applications, not their corresponding aglycones [1]. Critically, madecassoside demonstrates superior efficacy over its closest structural analog, asiaticoside, in specific in vivo and in vitro wound healing parameters [2]. Furthermore, madecassoside activates sustained ERK1/2 phosphorylation leading to CREB activation for neurite outgrowth, a signaling pathway not associated with aglycone activity [3]. Reliance on uncharacterized mixtures masks this unique functional profile, potentially compromising experimental reproducibility and product performance.

Madecassoside Quantitative Differentiation: Head-to-Head Performance Against Asiaticoside and Aglycones


Selective Stimulation of Type III Collagen: A Unique Attribute in Dermal Fibroblast Assays

In direct comparative in vitro analysis of human dermal fibroblasts, madecassoside and asiaticoside both increased type I collagen secretion by 25-30% relative to control. However, only madecassoside significantly increased type III collagen secretion, demonstrating a specific functional selectivity not shared by its close analog asiaticoside [1]. This selective activity was further validated in a comprehensive 2012 study where madecassoside significantly outperformed asiaticoside in stimulating procollagen type III synthesis in primary human skin fibroblasts [2].

Collagen III secretion Dermal fibroblasts Extracellular matrix

Superior In Vivo Burn Wound Healing: Faster Closure and Improved Remodeling

In a controlled burn injury model on mice, oral administration of madecassoside for two weeks resulted in significantly faster wound closure compared to its closest analog, asiaticoside. The study reported a statistically significant advantage for madecassoside in wound healing speed (P = 0.0057). Additionally, the quality of the healing process, assessed by wound healing pattern and collagen deposition, was also significantly better in the madecassoside group (P = 0.0491) [1].

Burn wound healing In vivo efficacy Tissue remodeling

Divergent Neuritogenic Signaling Pathways: ERK1/2-CREB Activation for Neuro-2a Differentiation

While both madecassoside (MS) and asiaticoside (AS) induce neurite outgrowth, they differ from their aglycones (madecassic acid, asiatic acid) in a key mechanistic aspect. In Neuro-2a cells, MS and AS induce sustained ERK1/2 phosphorylation leading to CREB activation, a pathway essential for their neuritogenic activity. In contrast, neurite outgrowth induced by the aglycones is not associated with this ERK1/2-CREB pathway [1]. This reveals a class-level mechanistic distinction between glycosides and aglycones, with glycosides like madecassoside engaging specific neuroactive signaling cascades.

Neurite outgrowth Neuro-2a cells ERK signaling

CYP450 Inhibition Profile: Differential Interaction with CYP2C19 and CYP3A4

In vitro recombinant CYP assays reveal that madecassoside and asiaticoside possess distinct inhibitory potentials. Madecassoside showed minimal inhibition of CYP1A2, 2C9, 2D6, and 3A4 (IC50 > 100 µM), but exhibited moderate inhibition of CYP2C19 (IC50 = 44.9 µM). In contrast, asiaticoside demonstrated stronger inhibition of CYP3A4 (IC50 = 56.8 µM) in addition to CYP2C19 (IC50 = 38.9 µM) [1]. This indicates that madecassoside has a narrower CYP inhibition spectrum, which may translate to a lower risk profile for specific CYP3A4-mediated drug interactions.

Drug-drug interaction CYP450 Metabolism

High-Value Application Scenarios for Madecassoside Based on Quantitative Differentiation Evidence


Scar Reduction and Dermal Remodeling Formulations (Cosmeceuticals and Dermatology)

Targeted for post-procedural care, hypertrophic scar prevention, and anti-aging serums where increasing the Type III/I collagen ratio is paramount. Unlike generic Centella extracts or asiaticoside, madecassoside provides a verifiable advantage by selectively inducing Type III collagen (fetal-like scarless healing) [1]. Formulators should prioritize high-purity madecassoside (>95% HPLC) to ensure the specific biological outcome validated in head-to-head comparator studies .

Accelerated Burn and Chronic Wound Healing Therapeutics

For preclinical development of topical or systemic agents for severe burns and diabetic ulcers, madecassoside is the preferred triterpene candidate. It demonstrates statistically significant superior in vivo performance over its closest analog, asiaticoside, in both wound closure speed (P = 0.0057) and healing quality (P = 0.0491) [2]. This evidence supports its selection over cheaper, uncharacterized extracts or mixed fractions when maximal wound contraction and histological recovery are primary endpoints.

Mechanistic Neuroprotection Research and CNS Drug Discovery

Researchers investigating the ERK1/2-CREB signaling axis in neurite outgrowth and synaptic plasticity should utilize madecassoside as a specific molecular probe. Unlike the aglycones (madecassic/asiatic acid) which operate via distinct mechanisms, madecassoside reliably activates this pathway [3]. This provides a cleaner signal for target engagement studies in neurodegenerative disease models (e.g., Alzheimer's, stroke) and avoids the mechanistic noise introduced by aglycone contaminants.

High-Purity Analytical Reference Standards for Quality Control

For the standardization of C. asiatica-based materials per pharmacopoeial monographs (e.g., Chinese Pharmacopoeia), madecassoside is a mandatory reference compound. Validated preparative HPLC methods yield madecassoside with purity above 98% [4], meeting the stringent requirements for identification, assay, and impurity testing. Procurement of analytical-grade madecassoside (≥98% HPLC) ensures compliance with regulatory method validation parameters for linearity, precision, and recovery [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Madecassoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.